(R)-10,11-Dehydrocurvularin

Description

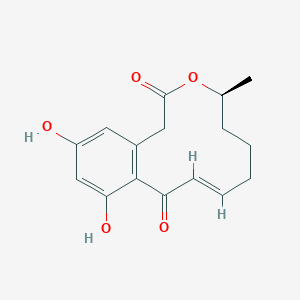

Structure

2D Structure

3D Structure

Properties

CAS No. |

1095588-70-7 |

|---|---|

Molecular Formula |

C16H18O5 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

(5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m1/s1 |

InChI Key |

AVIRMQMUBGNCKS-DFVUYQKZSA-N |

Isomeric SMILES |

C[C@@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Canonical SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Appearance |

White to off white solid |

Synonyms |

alpha,beta-dehydrocurvularin beta,gamma-dehydrocurvularin dehydrocurvularin |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the (R)-10,11-Dehydrocurvularin Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structural elucidation of (R)-10,11-Dehydrocurvularin, a fungal secondary metabolite with significant biological activities. The document details the experimental methodologies and presents key quantitative data in a structured format to facilitate understanding and further research.

Introduction

This compound is a 12-membered macrolide fused to a resorcinol (B1680541) ring, first isolated from Curvularia species.[1] As a member of the curvularin (B155139) family of polyketides, it has garnered interest for its cytotoxic, anti-inflammatory, and signaling pathway-modulating properties. This guide focuses on the key experimental evidence that led to the definitive determination of its chemical structure and stereochemistry.

Isolation and Purification

A general protocol for the isolation of curvularin derivatives from fungal cultures is as follows:

Experimental Protocol: Fungal Fermentation and Extraction

-

Fermentation: The producing fungal strain (e.g., Aspergillus or Penicillium species) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation conditions for a specified period to allow for the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate (B1210297). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:

-

Column Chromatography: The crude extract is first fractionated using silica (B1680970) gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.[2] Elution is monitored by UV detection.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Structure Elucidation Workflow

The determination of the structure of this compound follows a logical progression of analytical techniques.

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic and Crystallographic Data

The structural assignment of this compound is supported by a comprehensive set of spectroscopic and crystallographic data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An Agilent 6130 Single Quad LC-MS instrument with an electrospray ionization (ESI) source was utilized.[2]

-

Method: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer. ESI-MS is performed in both positive and negative ion modes to determine the molecular weight.[2]

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈O₅ |

| Molecular Weight | 290.31 g/mol |

| Monoisotopic Mass | 290.115424 u |

| Ionization Mode | ESI |

| Observed Ion [M+H]⁺ | 291.1227 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker Avance III instrument at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]

-

Sample Preparation: The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) or acetone-d₆.[2]

-

Experiments: Standard 1D ¹H and ¹³C NMR experiments were performed, along with 2D experiments such as COSY, HSQC, and HMBC to establish connectivity.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃) Data extracted from Xu et al. (2013) supplemental material.

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 2 | 4.05 | dd | 15.6, 2.0 |

| 2' | 3.85 | dd | 15.6, 9.6 |

| 4 | 1.90 | m | |

| 4' | 1.75 | m | |

| 5 | 1.65 | m | |

| 5' | 1.50 | m | |

| 6 | 2.50 | m | |

| 6' | 2.35 | m | |

| 7 | 5.40 | dt | 15.6, 7.2 |

| 8 | 6.85 | d | 15.6 |

| 10 | 5.30 | m | |

| 10-CH₃ | 1.40 | d | 6.4 |

| 12 | 6.45 | d | 2.4 |

| 14 | 6.40 | d | 2.4 |

| 13-OH | 5.50 | s | |

| 15-OH | 9.70 | s |

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃) Data extracted from Xu et al. (2013) supplemental material.

| Position | Chemical Shift (δ, ppm) |

| 1 | 171.0 |

| 2 | 40.0 |

| 3 | 110.0 |

| 4 | 30.0 |

| 5 | 25.0 |

| 6 | 35.0 |

| 7 | 125.0 |

| 8 | 145.0 |

| 9 | 200.0 |

| 10 | 75.0 |

| 10-CH₃ | 20.0 |

| 11 | 160.0 |

| 12 | 102.0 |

| 13 | 162.0 |

| 14 | 108.0 |

| 15 | 140.0 |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry. The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 776901.[3]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., methanol/water).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K).

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

Table 3: Crystallographic Data for this compound (CCDC 776901) (Note: This data is to be populated from the full crystallographic information file (CIF) from the CCDC.)

| Parameter | Value |

| Crystal System | TBD |

| Space Group | TBD |

| a (Å) | TBD |

| b (Å) | TBD |

| c (Å) | TBD |

| α (°) | TBD |

| β (°) | TBD |

| γ (°) | TBD |

| Volume (ų) | TBD |

| Z | TBD |

| Density (calculated) | TBD |

| R-factor | TBD |

Biological Activity and Signaling Pathways

This compound exhibits notable effects on key cellular signaling pathways.

Inhibition of TGF-β Signaling

This compound has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis. The inhibitory action of dehydrocurvularin involves preventing the binding of activated Smad2/3 transcription factors to DNA.[4]

Caption: Inhibition of the TGF-β signaling pathway by this compound.

Activation of the Heat Shock Response

This compound is a potent activator of the heat shock response (HSR). The HSR is a cellular defense mechanism that protects against proteotoxic stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones. This activation is primarily mediated by the heat shock factor 1 (HSF1).

Caption: Activation of the Heat Shock Response by this compound.

Conclusion

The structure of this compound has been unequivocally established through a combination of spectroscopic and crystallographic techniques. The detailed data presented in this guide provide a solid foundation for researchers in natural product chemistry, medicinal chemistry, and drug development to further explore the therapeutic potential of this fascinating molecule. The elucidation of its interactions with key signaling pathways, such as TGF-β and the heat shock response, opens avenues for the design of novel therapeutics targeting these pathways.

References

Isolating (R)-10,11-Dehydrocurvularin from Aspergillus terreus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of (R)-10,11-Dehydrocurvularin, a bioactive fungal metabolite, from the fungus Aspergillus terreus. This document details the necessary experimental protocols, presents quantitative data from relevant studies, and illustrates the workflow and biosynthetic pathways using diagrams.

This compound is a polyketide with a 12-membered macrolide ring fused to a resorcinol (B1680541) ring.[1] It has garnered significant interest within the scientific community due to its wide range of biological activities, including potential as an anticancer, anti-inflammatory, and herbicidal agent.[2][3][4] Produced as a secondary metabolite by various fungi, Aspergillus terreus has been identified as a notable source for its isolation.[5][6][7][8]

Data Presentation

The following tables summarize the quantitative data related to the production and characterization of 10,11-Dehydrocurvularin from Aspergillus terreus.

| Parameter | Value | Source |

| Purity | >99% | [4] |

| Separation Yield | up to 28.8% | [4] |

| Melting Point | 220-223°C | [9] |

| Molecular Formula | C16H18O5 | [9] |

| Molecular Weight | 290.32 | [9] |

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature, particularly from a patented production method which outlines a high-yield process.[4]

Fungal Strain and Culture Conditions

-

Strain: Aspergillus terreus capable of producing 10,11-Dehydrocurvularin.

-

Fermentation Medium: A suitable liquid medium such as Potato Dextrose Broth (PDB) is used. The medium is prepared with 200g/L of peeled potato slurry and 20g/L of glucose.[4]

-

Fermentation Process: The fermentation is carried out using liquid fermentation technology. The specific duration, temperature, and agitation speed should be optimized for the particular strain of Aspergillus terreus to maximize the yield of the target compound.

Extraction of Crude Product

-

Mycelium Removal: Following fermentation, the fungal mycelium is separated from the fermentation broth by filtration.[4]

-

Solvent Extraction: The filtrate (fermentation broth) is then subjected to solvent extraction using ethyl acetate (B1210297).[4] This step partitions the nonpolar to moderately polar secondary metabolites, including 10,11-Dehydrocurvularin, into the organic phase.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude medicinal extract.[4]

Purification of this compound

-

Recrystallization: The crude extract is purified by recrystallization from ethyl acetate.[4]

-

Dissolution: The crude extract is dissolved in a minimal amount of hot ethyl acetate.[4]

-

Crystallization: The solution is allowed to cool to room temperature and then placed at a lower temperature (e.g., 4°C) for a period (e.g., 12 hours) to facilitate the formation of crystals.[4]

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold ethyl acetate, and then dried to obtain the purified 10,11-Dehydrocurvularin.[4]

Characterization

The identity and purity of the isolated compound are confirmed using various spectroscopic and analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[7]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[10]

Visualizations

Biosynthesis of 10,11-Dehydrocurvularin

The biosynthesis of 10,11-dehydrocurvularin in Aspergillus terreus is a complex process involving the collaboration of two iterative polyketide synthases (PKSs).[5][6][7][8]

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound from Aspergillus terreus.

Caption: Workflow for the isolation of this compound.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104988193B - A kind of production method of 10,11-dehydrocurvature and its application - Google Patents [patents.google.com]

- 5. Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock response-modulating anticancer fungal polyketide from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of 10,11-Dehydrocurvularin Polyketide Synthases from Alternaria cinerariae and Aspergillus terreus Highlights Key Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 10,11-Dehydrocurvularin - LKT Labs [lktlabs.com]

- 10. New antifungal compounds from Aspergillus terreus isolated from desert soil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-10,11-Dehydrocurvularin: Natural Sources, Producers, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-10,11-Dehydrocurvularin is a fungal polyketide metabolite belonging to the curvularin (B155139) family of macrolides. This class of natural products has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, the microorganisms known to produce it, detailed experimental protocols for its isolation and characterization, and an analysis of its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.

Natural Sources and Producers

This compound is a secondary metabolite produced by a variety of ascomycete fungi.[1][2] Its production has been identified in species across several prominent fungal genera. The primary producers of this compound are found within the genera Penicillium, Aspergillus, Curvularia, and Alternaria.[2]

| Fungal Genus | Specific Species | Reference |

| Penicillium | Penicillium sanguifluum | [3] |

| Penicillium sp. | [4] | |

| Aspergillus | Aspergillus terreus | [2] |

| Aspergillus sp. | [2] | |

| Curvularia | Curvularia sp. | |

| Alternaria | Alternaria cinerariae | [2] |

Table 1: Fungal Producers of this compound

Of note, a study involving the heterologous expression of polyketide synthase genes from Aspergillus terreus in Saccharomyces cerevisiae reported a production yield of 6 mg/liter for 10,11-Dehydrocurvularin.[2]

Experimental Protocols

The isolation and purification of this compound from fungal cultures involve a multi-step process encompassing cultivation, extraction, and chromatographic separation. The following protocols are a synthesis of established methodologies and may require optimization depending on the specific fungal strain and cultivation conditions.

Fungal Cultivation

Successful production of this compound is highly dependent on the optimal growth of the producing fungal strain.

-

Media Selection: Potato Dextrose Agar (PDA) is a commonly used solid medium for maintaining cultures of producing fungi, such as Aspergillus terreus.[2] For liquid culture and metabolite production, Potato Dextrose Broth (PDB) is often employed. Optimization of media components, including carbon and nitrogen sources, can significantly enhance yield.[5][6][7]

-

Cultivation Parameters:

-

Temperature: Fungal cultures are typically incubated at temperatures ranging from 25-30°C.

-

pH: The initial pH of the culture medium should be adjusted to a range of 5.0-7.0, as this can be a critical factor for both fungal growth and secondary metabolite production.

-

Aeration: For liquid cultures, continuous agitation (e.g., 150-200 rpm) is necessary to ensure adequate aeration and nutrient distribution.

-

Incubation Time: The optimal incubation period for metabolite production can vary from 7 to over 20 days, depending on the fungal species and growth rate.[5]

-

Extraction of this compound

Following incubation, the fungal biomass is separated from the culture broth by filtration. The secondary metabolites, including this compound, are then extracted from both the mycelium and the culture filtrate.

-

Liquid-Liquid Extraction: The culture filtrate is typically extracted with an organic solvent such as ethyl acetate. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.

-

Mycelial Extraction: The fungal biomass is dried and then extracted with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, often with the aid of sonication to improve extraction efficiency. The resulting extract is filtered and concentrated.

Chromatographic Purification

The crude extract is a complex mixture of various metabolites, necessitating further purification to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: This is a standard primary purification step.

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane (B92381) to create a slurry.[8][9]

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column.

-

Elution: A solvent gradient is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for the final purification of the compound.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is typically employed.

-

Detection: Elution is monitored using a UV detector, as this compound has a chromophore that absorbs UV light.

-

Fraction Collection: The fraction corresponding to the peak of this compound is collected.

-

Characterization

The purified compound is characterized using spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[10][11][12][13][14]

| 1H NMR (CDCl3) | 13C NMR (DMSO-d6) |

| Chemical shifts (δ) in ppm | Chemical shifts (δ) in ppm |

| Specific peak assignments require reference spectra. | Specific peak assignments require reference spectra. |

Table 2: NMR Data for this compound. Note: Detailed peak assignments should be confirmed by comparison with authenticated reference standards.

| Mass Spectrometry Data | |

| Molecular Formula | C16H18O5 |

| Molecular Weight | 290.31 g/mol |

| HRMS-ESI (m/z) | [M+H]+ calculated: 291.1227, observed: (requires experimental data) |

Table 3: Mass Spectrometry Data for this compound.

Signaling Pathway Interactions

This compound has been shown to modulate several critical intracellular signaling pathways, which underlies its observed biological activities.

STAT3 Signaling Pathway

This compound is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It selectively inhibits the phosphorylation of STAT3 at the tyrosine 705 residue (Tyr705), which is a crucial step for its activation, dimerization, and nuclear translocation. Importantly, it does not affect the upstream Janus kinases, JAK1 and JAK2.[1][15]

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is also modulated by this compound. This compound has been shown to inhibit the binding of the activated Smad2/3 transcription factor complex to DNA, thereby preventing the transcription of TGF-β target genes.

NF-κB Signaling Pathway

This compound has been reported to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise molecular target is not fully elucidated, it is hypothesized to inhibit the IκB kinase (IKK) complex, which is a key regulator of NF-κB activation.[4]

Conclusion

This compound is a fungal metabolite with significant potential in drug discovery and development. Its production by a range of common fungal species makes it an accessible target for natural product isolation. The experimental protocols outlined in this guide provide a framework for its successful purification and characterization. Furthermore, the elucidation of its inhibitory effects on key signaling pathways, such as STAT3, TGF-β, and NF-κB, offers a mechanistic basis for its observed anti-inflammatory and anticancer properties. Further research into optimizing production, fully characterizing its molecular interactions, and evaluating its therapeutic efficacy in preclinical models is warranted. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillium sanguifluum (Penicillium section Citrina) as a source of dehydrocurvularin and its antifungal and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 10,11-Dehydrocurvularin - LKT Labs [lktlabs.com]

- 5. Optimization of culture conditions for penicilazaphilone C production by a marine-derived fungus Penicillium sclerotiorum M-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From MS1 to Structure: A Van Krevelen–DBE–Aromaticity‐Based Framework for Annotating Specialized Metabolites via High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Biosynthesis of 10,11-Dehydrocurvularin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 10,11-dehydrocurvularin, a fungal polyketide with significant anticancer and heat shock response-modulating activities.[1][2] The document details the genetic basis, enzymatic machinery, and experimental protocols for the heterologous production of this promising bioactive compound.

Introduction to 10,11-Dehydrocurvularin

10,11-Dehydrocurvularin is a 12-membered dihydroxyphenylacetic acid lactone produced by various ascomycete fungi, including species of Aspergillus, Curvularia, Alternaria, and Penicillium.[3][4][5] Structurally, it belongs to the benzenediol lactone family and is characterized by a 12-membered macrolide ring fused to a resorcinol (B1680541) core.[6] Its biological activities, which include phytotoxic, antifungal, and cytotoxic properties, have made it a subject of interest for drug discovery and development.[3] Notably, 10,11-dehydrocurvularin has been shown to modulate the heat shock response and interfere with signaling pathways such as NF-kB and JAK/STAT, highlighting its therapeutic potential.[7]

The Biosynthetic Gene Cluster in Aspergillus terreus

The biosynthetic pathway for 10,11-dehydrocurvularin was elucidated through the identification of a dedicated gene cluster in the producing organism Aspergillus terreus AH-02-30-F7.[1][2] This cluster contains the core enzymes responsible for the synthesis of the polyketide backbone.

The key genes within this cluster are:

-

AtcurS1 : Encodes a highly reducing iterative polyketide synthase (hrPKS).

-

AtcurS2 : Encodes a non-reducing iterative polyketide synthase (nrPKS).

In addition to the core synthases, the gene cluster also contains genes predicted to be involved in transcriptional regulation and the export of the final compound from the cell.[1][2]

The Biosynthetic Pathway

The biosynthesis of 10,11-dehydrocurvularin is a collaborative process between the two polyketide synthases, AtCURS1 and AtCURS2.[1][2] This pathway is distinct from the biosynthesis of structurally similar resorcylic acid lactones, such as zearalenone, particularly in the starter unit and the cyclization pattern.[1][2]

The proposed pathway is as follows:

-

Starter Unit Synthesis : The highly reducing PKS, AtCURS1 , is responsible for the synthesis of a tetraketide starter unit. This is a key difference from the penta- or hexaketide starters used in the biosynthesis of 14-membered resorcylic acid lactones.[1][2]

-

Chain Extension : The tetraketide product of AtCURS1 is transferred to the non-reducing PKS, AtCURS2 . AtCURS2 then catalyzes four rounds of chain extension using malonyl-CoA.

-

Cyclization and Aromatization : The product template (PT) domain of AtCURS2 mediates an aldol (B89426) condensation with a unique regiospecificity. This results in an "S-type" cyclization pattern, which is atypical for fungal polyketides and leads to the formation of the characteristic dihydroxyphenylacetic acid scaffold of 10,11-dehydrocurvularin.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. ulab360.com [ulab360.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. med.nyu.edu [med.nyu.edu]

- 6. biocompare.com [biocompare.com]

- 7. PCR Primers to Study the Diversity of Expressed Fungal Genes Encoding Lignocellulolytic Enzymes in Soils Using High-Throughput Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

(R)-10,11-Dehydrocurvularin: A Technical Guide for Researchers and Drug Development Professionals

(R)-10,11-Dehydrocurvularin , a polyketide metabolite primarily isolated from fungal species such as Curvularia and Aspergillus, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its isolation and biological evaluation, and insights into its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a macrocyclic lactone with the chemical formula C16H18O5 and a molecular weight of approximately 290.31 g/mol .[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C16H18O5 | [3] |

| Molecular Weight | 290.31 g/mol | [3] |

| CAS Number | 1095588-70-7 | [3] |

| Appearance | Off-white solid | [2] |

| Melting Point | 220-223°C | [4] |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Limited solubility in water. | [2][5] |

Experimental Protocols

Isolation and Purification from Fungal Culture

This protocol is adapted from methodologies described for the isolation of dehydrocurvularin from fungal sources.[6]

1. Fungal Fermentation:

-

Inoculate a suitable fungal strain, such as Curvularia sp., into a seed culture medium (e.g., Potato Dextrose Broth).

-

Incubate at 28-30°C for 72 hours with agitation.

-

Transfer the seed culture to a larger fermentation medium and continue incubation for 15 days at 28°C with agitation (160 rpm).[6]

2. Extraction:

-

Separate the mycelium from the fermentation broth by filtration.

-

Extract the filtrate with an equal volume of ethyl acetate (B1210297) three times.

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3. Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent system (e.g., chloroform/methanol).

-

Subject the dissolved extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of increasing polarity (e.g., a chloroform-methanol gradient) to separate the fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the positive fractions and concentrate.

-

Further purify the compound by recrystallization from a suitable solvent like ethyl acetate to obtain faint yellow granular crystals.[6] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Assessment: MTT Assay for IC50 Determination

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]

1. Cell Seeding:

-

Culture a human cancer cell line (e.g., HeLa) in appropriate media.

-

Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO without the compound).

-

Incubate the plate for 48-72 hours.

3. MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.[7]

4. Formazan (B1609692) Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.[7]

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Transforming Growth Factor-β (TGF-β) pathway and the Heat Shock Response (HSR).

Inhibition of TGF-β Signaling

The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer progression. This compound has been shown to inhibit this pathway. The proposed mechanism involves the interference with the activation and/or DNA binding of the downstream effector proteins, Smad2 and Smad3.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. biolinks.co.jp [biolinks.co.jp]

- 3. This compound | C16H18O5 | CID 643826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. CN104988193B - A kind of production method of 10,11-dehydrocurvature and its application - Google Patents [patents.google.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. MTT assay protocol | Abcam [abcam.com]

(R)-10,11-Dehydrocurvularin: A Technical Guide to its Physical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-10,11-Dehydrocurvularin is a fungal metabolite belonging to the macrolide family, a class of natural products that have garnered significant interest in drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical properties of this compound and delves into its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study and development of this and similar compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈O₅ | [1] |

| Molecular Weight | 290.31 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 220-223°C (for (S)-enantiomer) | [3] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol. Limited water solubility. | [4][5] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

Isolation of this compound from Fungal Culture

This compound can be isolated from fungal cultures, such as those of Curvularia species. A general protocol for its isolation is as follows:

-

Fermentation: The fungus is cultured in a suitable liquid medium to allow for the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to purify this compound from other components.[6]

Characterization by High-Performance Liquid Chromatography (HPLC)

The purity and identity of isolated this compound can be confirmed using reverse-phase HPLC. A representative method is described below:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) in water

-

Detection: UV detector at a wavelength of 300 nm[6]

-

Expected Outcome: A single major peak corresponding to this compound.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several critical cellular signaling pathways, highlighting its potential as a therapeutic agent.

Inhibition of TGF-β Signaling

This compound has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] This pathway plays a crucial role in cell growth, differentiation, and apoptosis. The inhibitory action of this compound involves preventing the binding of the activated Smad2/3 transcription factors to their target DNA sequences.[7]

Caption: TGF-β Signaling Pathway Inhibition by this compound.

Activation of the Heat Shock Response

This compound is a potent activator of the heat shock response (HSR).[8][9] The HSR is a cellular defense mechanism that protects cells from stress-induced damage by upregulating the expression of heat shock proteins (HSPs), which function as molecular chaperones.

Caption: Activation of the Heat Shock Response by this compound.

Interference with NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immunity. This compound has been shown to interfere with this pathway, suggesting potential anti-inflammatory applications.

Caption: Interference with the NF-κB Signaling Pathway.

Modulation of JAK/STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. This compound has been observed to modulate this pathway, indicating its potential to influence immune responses.

Caption: Modulation of the JAK/STAT Signaling Pathway.

Conclusion

This compound is a promising natural product with a range of biological activities stemming from its interaction with fundamental cellular signaling pathways. This technical guide provides a foundational understanding of its physical properties and molecular mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a lead compound for drug discovery programs.

References

- 1. This compound | C16H18O5 | CID 643826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biolinks.co.jp [biolinks.co.jp]

- 3. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of TGF-β signaling by the fungal lactones (S)-curvularin, dehydrocurvularin, oxacyclododecindione and galiellalactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock response-modulating anticancer fungal polyketide from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(R)-10,11-Dehydrocurvularin: A Technical Guide for Researchers

(R)-10,11-Dehydrocurvularin is a fungal metabolite belonging to the macrolide family of natural products. This compound has garnered significant interest within the scientific community for its diverse biological activities, including antitumor, anti-inflammatory, and signaling pathway modulatory effects. This technical guide provides an in-depth overview of its chemical identifiers, biological activities with a focus on key signaling pathways, and detailed experimental protocols for researchers in drug discovery and development.

Core Identifiers and Physicochemical Properties

This compound is distinguished by a unique 12-membered macrolactone ring fused to a resorcinol (B1680541) moiety. Accurate identification of this compound is crucial for research and development purposes. The primary identifiers and physicochemical properties are summarized below.

| Identifier Type | Value |

| CAS Number | 1095588-70-7[1] |

| Molecular Formula | C₁₆H₁₈O₅[1] |

| Molecular Weight | 290.31 g/mol [1] |

| IUPAC Name | (5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione[1] |

| Synonyms | (+)-(10E,15R)-10,11-dehydrocurvularin, α,β-Dehydrocurvularin, Dehydrocurvularin, Trans-Dehydrocurvularin[1][2] |

| PubChem CID | 643826[1] |

| ChEBI ID | CHEBI:203297[1] |

| Appearance | White powder[2] |

| Melting Point | 220-223°C[2] |

| Solubility | Soluble in DMSO and Ethanol |

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development, particularly in oncology and inflammatory diseases.

Antitumor Activity

The compound has demonstrated potent cytotoxic effects against various human cancer cell lines. This activity is attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

| Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| A2780 (Ovarian) | 4.3 | --INVALID-LINK-- |

| DU-145 (Prostate) | 6.0 | --INVALID-LINK-- |

| Various | 1.25 (mean) | --INVALID-LINK--[3] |

| MDA-MB-231 | 2-8 (dose-dependent inhibition) | --INVALID-LINK--[4] |

| MDA-MB-468 | 2-8 (dose-dependent inhibition) | --INVALID-LINK--[4] |

In vivo studies using a nude mouse model with MDA-MB-231 xenografts showed that intraperitoneal administration of this compound at a dose of 30 mg/kg/day for 14 days significantly suppressed tumor growth.[4]

Modulation of Key Signaling Pathways

The therapeutic effects of this compound are closely linked to its ability to interfere with critical cellular signaling pathways.

Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This compound has been shown to inhibit TGF-β signaling.[5] This inhibition is thought to occur through the prevention of the binding of activated Smad2/3 transcription factors to DNA.[5]

Suppression of STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. This compound selectively inhibits the phosphorylation of STAT3 at the Tyr-705 residue, which is a critical step for its activation and dimerization.[4]

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, can contribute to chronic inflammatory diseases. This compound has been shown to specifically inhibit the activation of the NLRP3 inflammasome, leading to reduced secretion of the pro-inflammatory cytokine IL-1β and decreased caspase-1 activation.[6] The proposed mechanism involves the disruption of the interaction between NEK7 and NLRP3.[6]

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

TGF-β Reporter Gene Assay

This assay measures the activity of the TGF-β signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a Smad-responsive promoter.

-

Cell Culture: Plate TGF-β responsive reporter cells (e.g., TMLC cells) in a 96-well plate and culture overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Add a known concentration of TGF-β1 (e.g., EC₈₀ concentration) to induce signaling and incubate for 16-24 hours.

-

Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition at each concentration of the compound.

STAT3 Phosphorylation Western Blot Assay

This assay is used to determine the effect of this compound on the phosphorylation of STAT3.

-

Cell Culture and Treatment: Culture appropriate cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Stimulation: Induce STAT3 phosphorylation by treating the cells with a cytokine such as IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Analysis: Strip the membrane and re-probe with an antibody against total STAT3 as a loading control. Quantify the band intensities to determine the change in phosphorylated STAT3 relative to total STAT3.

NLRP3 Inflammasome Activation Assay (IL-1β ELISA)

This assay quantifies the release of IL-1β from macrophages as a measure of NLRP3 inflammasome activation.

-

Cell Culture and Priming: Plate macrophages (e.g., PMA-differentiated THP-1 cells or bone marrow-derived macrophages) in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Inhibition: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Activation: Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 5 µM), for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β secretion by this compound compared to the stimulated control.

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF-β, STAT3, and the NLRP3 inflammasome, provides a strong rationale for its further investigation. The technical information and experimental protocols provided in this guide are intended to facilitate and standardize future research into this compelling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TGF-β signaling by the fungal lactones (S)-curvularin, dehydrocurvularin, oxacyclododecindione and galiellalactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 10,11-Dehydrocurvularin attenuates inflammation by suppressing NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocurvularin is a fungal polyketide belonging to the family of 12-membered macrolides. First identified as a secondary metabolite from various fungal species, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of dehydrocurvularin and its related compounds, detailing their isolation, structural elucidation, and mechanisms of action. Particular focus is given to its anticancer properties, which are primarily attributed to the inhibition of ATP-citrate lyase (ACLY) and the disruption of the mitotic spindle. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and oncology.

Discovery and Biosynthesis

Dehydrocurvularin is a naturally occurring benzenediol lactone, characterized by a 12-membered macrolide ring fused to a resorcinol (B1680541) moiety. It is produced as a secondary metabolite by a variety of fungi, including species from the genera Penicillium, Aspergillus, Curvularia, and Alternaria.[1][2] The biosynthesis of dehydrocurvularin has been elucidated and involves a pair of collaborating polyketide synthases (PKSs).

The biosynthetic pathway is of significant interest as it provides a basis for the potential bioengineering of novel analogs with enhanced therapeutic properties.

Isolation and Purification of Dehydrocurvularin

The isolation of dehydrocurvularin from fungal cultures is a multi-step process that leverages various chromatographic techniques to separate the compound of interest from a complex mixture of metabolites.

Fungal Culture and Extraction

-

Fungal Strain: A dehydrocurvularin-producing fungal strain (e.g., Aspergillus sp., Penicillium sp.) is cultured in a suitable liquid or solid medium.

-

Culture Conditions: The fungus is typically grown under static or shaking conditions at a controlled temperature (e.g., 25-28°C) for a period of 2-4 weeks to allow for sufficient production of secondary metabolites.

-

Extraction: The fungal culture (both mycelium and broth) is extracted exhaustively with an organic solvent, most commonly ethyl acetate (B1210297). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate dehydrocurvularin.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using open column chromatography with silica gel as the stationary phase. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing dehydrocurvularin are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol (B129727) or acetonitrile.[3][4][5]

Experimental Protocol: A General Guide to Dehydrocurvularin Isolation

-

Fermentation: Inoculate a suitable fungal strain into a liquid medium (e.g., Potato Dextrose Broth) and incubate for 3-4 weeks at 28°C with shaking.

-

Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent in vacuo to obtain the crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto a larger silica gel column packed in n-hexane. Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).

-

Fraction Analysis: Analyze the collected fractions by TLC, visualizing the spots under UV light. Combine the fractions that show a prominent spot corresponding to dehydrocurvularin.

-

Preparative HPLC: Further purify the combined fractions using a preparative HPLC system with a C18 column. A typical mobile phase would be a linear gradient of methanol in water.

-

Purity Assessment: The purity of the isolated dehydrocurvularin can be confirmed by analytical HPLC.

Structural Elucidation

The chemical structure of dehydrocurvularin and its analogs is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the connectivity of atoms and the overall structure of the molecule.

Biological Activities and Mechanism of Action

Dehydrocurvularin exhibits a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. Its anticancer effects are of particular interest and are mediated through two primary mechanisms: inhibition of ATP-citrate lyase and disruption of the mitotic spindle.

Inhibition of ATP-Citrate Lyase (ACLY)

ATP-citrate lyase is a key enzyme in cellular metabolism, responsible for the production of cytosolic acetyl-CoA, a crucial building block for fatty acid and cholesterol biosynthesis. Cancer cells often exhibit upregulated lipogenesis, making ACLY an attractive target for cancer therapy.[6][7] Dehydrocurvularin has been identified as a potent and irreversible inhibitor of ACLY, thereby disrupting the supply of acetyl-CoA and suppressing tumor cell growth.[8][9][10]

Signaling Pathway: ACLY Inhibition by Dehydrocurvularin

Caption: Inhibition of ATP-citrate lyase (ACLY) by dehydrocurvularin.

Disruption of the Mitotic Spindle

The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. Dehydrocurvularin has been shown to interfere with microtubule dynamics, leading to the formation of abnormal mitotic spindles and ultimately, cell cycle arrest and apoptosis. This mechanism is shared by several successful anticancer drugs, such as paclitaxel (B517696) and the vinca (B1221190) alkaloids. The interaction of dehydrocurvularin with tubulin and microtubule-associated proteins is an active area of research.[11][12][13][14][15]

Experimental Workflow: Immunofluorescence Staining of Mitotic Spindles

Caption: Workflow for analyzing mitotic spindle defects after dehydrocurvularin treatment.

Quantitative Biological Data

The cytotoxic effects of dehydrocurvularin and its related compounds have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Dehydrocurvularin | MGC-803 | Gastric Cancer | 1.38 | [16][17] |

| Dehydrocurvularin | HCT-116 | Colon Cancer | 5.34 | [16][17] |

| Dehydrocurvularin | MCF-7 | Breast Cancer | 5.21 | [16][17] |

| Curvularin | HeLa | Cervical Cancer | 8.63 | [18] |

| Curvularin | LS174 | Colon Cancer | 10.17 | [18] |

| Curvularin | A549 | Lung Cancer | 12.15 | [18] |

| Analog 5f | MDA-MB-231 | Breast Cancer | ~2 | [19] |

| Analog 5h | MDA-MB-231 | Breast Cancer | ~2 | [19] |

Related Compounds and Structure-Activity Relationships

Several analogs of dehydrocurvularin have been isolated or synthesized, providing valuable insights into the structure-activity relationships (SAR) of this class of compounds. Key structural modifications include alterations to the macrolide ring, the resorcinol moiety, and the stereochemistry of the molecule. The presence and position of hydroxyl groups, as well as the saturation of the macrolide ring, have been shown to significantly influence the biological activity.

Future Directions

Dehydrocurvularin and its analogs represent a promising class of natural products for the development of novel anticancer agents. Future research should focus on:

-

Lead Optimization: The synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Evaluation of the efficacy of lead compounds in preclinical animal models of cancer.

-

Combination Therapies: Investigating the potential synergistic effects of dehydrocurvularin analogs with existing chemotherapeutic agents.

Conclusion

The discovery of dehydrocurvularin and the ongoing investigation into its biological activities highlight the importance of natural products as a source of novel therapeutic leads. Its unique chemical structure and dual mechanism of action make it a particularly attractive candidate for further development in the field of oncology. This technical guide has provided a comprehensive overview of the current knowledge on dehydrocurvularin, with the aim of facilitating future research and development in this exciting area.

References

- 1. Dehydrocurvularin - Wikipedia [en.wikipedia.org]

- 2. Antifungal activity of dehydrocurvularin for Candida spp. through the inhibition of adhesion to human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 5. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]

- 6. ATP citrate lyase inhibition can suppress tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Dehydrocurvularin is a potent antineoplastic agent irreversibly blocking ATP-citrate lyase: evidence from chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dehydrocurvularin is a potent antineoplastic agent irreversibly blocking ATP-citrate lyase: evidence from chemoproteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Interactions of tubulin and microtubule-associated proteins. Conformation and stability of the oligomeric species from glycerol-cycled microtubule protein of bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]

- 13. Microtubules and Microtubule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microtubule-associated proteins and the stimulation of tubulin assembly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tau stabilizes microtubules by binding at the interface between tubulin heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-10,11-Dehydrocurvularin

Chemical Identity

(R)-10,11-Dehydrocurvularin is a naturally occurring macrocyclic lactone belonging to the class of fungal polyketides.

IUPAC Name

The systematic IUPAC name for this compound is: (5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione [1].

An alternative IUPAC name is: (4R,8E)-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione [1].

Synonyms

A variety of synonyms and identifiers are used for this compound in scientific literature and chemical databases. These include:

-

(+)-(10E,15R)-10,11-dehydrocurvularin[1]

-

ent-Dehydrocurvularin[1]

-

(R,E)-11,13-Dihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-benzo[d][1]oxacyclododecine-2,10-dione

-

10,11-Dehydrocurvularin[1]

-

α,β-dehydro Curvularin

-

CAS No.: 1095588-70-7[1]

-

ChEBI ID: CHEBI:203297[1]

-

PubChem CID: 643826[1]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably cytotoxic effects against various cancer cell lines. It is also known to be a potent activator of the heat shock response and an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several human tumor cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Mean of Human Tumor Cell Lines | Various | 1.25 | [1] |

| MCF7 | Breast Cancer | 4 | [2] |

| MDA-MB-231 | Breast Cancer | > 5 | [2] |

| MDA-MB-468 | Breast Cancer | 2-8 (dose-dependent inhibition) | [3] |

| Caski | Cervical Cancer | Moderate Cytotoxicity | [4] |

| Hep-G2 | Liver Cancer | Moderate Cytotoxicity | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's biological activities are provided below.

Cytotoxicity Assessment: Resazurin-Based Viability Assay

This protocol is adapted for determining the IC50 values of this compound against adherent cancer cell lines.

Materials:

-

96-well, opaque-walled microplates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Resazurin (B115843) sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Microplate fluorometer (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

-

Resazurin Addition: Add 20 µL of the resazurin solution to each well.

-

Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line to ensure the fluorescence signal is within the linear range of the instrument.

-

Fluorescence Measurement: Record the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of around 590 nm.

-

Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

TGF-β Signaling Inhibition: Luciferase Reporter Gene Assay

This protocol describes a method to quantify the inhibitory effect of this compound on the TGF-β signaling pathway.

Materials:

-

HEK293T or other suitable cells

-

TGF-β responsive luciferase reporter vector (e.g., containing Smad Binding Elements - SBE)

-

Constitutively expressing Renilla luciferase vector (for normalization)

-

Transient transfection reagent

-

Recombinant human TGF-β1

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the TGF-β responsive firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation and Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1 hour.

-

Stimulation: Stimulate the cells with a sub-maximal concentration of recombinant human TGF-β1 (e.g., 1-5 ng/mL). Include an unstimulated control.

-

Incubation: Incubate for 16-24 hours at 37°C and 5% CO2.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity by TGF-β1 relative to the unstimulated control. Determine the percentage of inhibition by this compound at each concentration relative to the TGF-β1 stimulated control.

Heat Shock Response Activation: Western Blot Analysis of Hsp70

This protocol details the detection of increased Heat Shock Protein 70 (Hsp70) expression following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Hsp70

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with different concentrations of this compound for a specified time (e.g., 6-24 hours). Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Hsp70 diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL reagent and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize the Hsp70 signal to the loading control.

Signaling Pathways and Workflows

Biosynthesis of 10,11-Dehydrocurvularin

The biosynthesis of 10,11-dehydrocurvularin in fungi like Aspergillus terreus involves a collaborative action of two polyketide synthases (PKSs), AtCURS1 and AtCURS2. AtCURS1, a highly reducing PKS, synthesizes a tetraketide starter unit which is then transferred to the non-reducing PKS, AtCURS2. AtCURS2 extends the chain and catalyzes an aldol (B89426) condensation to form the characteristic dihydroxyphenylacetic acid lactone structure.

Caption: Biosynthesis of this compound by two polyketide synthases.

Inhibition of TGF-β Signaling Pathway

This compound has been shown to inhibit the TGF-β signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and apoptosis. The compound is believed to interfere with the binding of activated Smad transcription factors to DNA.

Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.

Activation of the Heat Shock Response

This compound is a potent activator of the heat shock response (HSR). The HSR is a cellular defense mechanism against proteotoxic stress, leading to the upregulation of heat shock proteins (HSPs) which act as molecular chaperones.

Caption: Activation of the Heat Shock Response by this compound.

References

Preliminary Cytotoxicity Screening of (R)-10,11-Dehydrocurvularin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of (R)-10,11-Dehydrocurvularin, a secondary metabolite isolated from various fungal species. This document summarizes key cytotoxic data, outlines detailed experimental protocols for in vitro assessment, and visualizes the compound's known interactions with critical cellular signaling pathways.

Introduction

This compound is a natural product that has demonstrated significant concentration-dependent cytotoxicity against a range of human tumor cell lines.[1] As a member of the curvularin (B155139) family of macrolides, it has garnered interest in the field of oncology for its potential as an anticancer agent. This guide serves as a technical resource for researchers and drug development professionals investigating the cytotoxic properties and mechanisms of action of this compound and its derivatives.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of this compound and its related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cellular proliferation.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Human Tumor Cell Lines (Mean) | Various | 1.25 | [1] |

| A2780 | Ovarian Cancer | 4.3 | [2] |

| DU-145 | Prostate Cancer | 6 | [2] |

| KB | Oral Epidermoid Carcinoma | 11.26 | [3] |

| MCF-7 | Breast Cancer | 19.50 | [3] |

Table 2: Cytotoxic Activity of Dehydrocurvularin Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| α,β-dehydrocurvularin | HeLa | Cervical Cancer | - | [4] |

| α,β-dehydrocurvularin | LS174 | Colon Cancer | 10.17 | [4] |

| α,β-dehydrocurvularin | A549 | Lung Cancer | 12.15 | [4] |

| Butyl derivative of dehydrozingerone | HeLa | Cervical Cancer | 8.63 | [4] |

Experimental Protocols

This section details a representative methodology for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents

-

This compound

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

96-well cell culture plates

-

Microplate reader

Cell Culture

-

Maintain human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture the cells 2-3 times a week to maintain exponential growth.

Cytotoxicity Assay (MTT Protocol)

-

Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh medium. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve of cell viability versus compound concentration.

Signaling Pathway Interactions

This compound has been shown to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of interaction of this compound within the STAT3 and TGF-β signaling pathways.

Inhibition of STAT3 Signaling Pathway

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers and contributes to tumor cell proliferation, survival, and angiogenesis. The compound is thought to directly or indirectly inhibit the phosphorylation and subsequent activation of STAT3.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Interference with TGF-β Signaling Pathway

Dehydrocurvularin has also been shown to block the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced stages. Inhibition of this pathway can therefore be a valuable therapeutic strategy.

Caption: Inhibition of the TGF-β signaling pathway by this compound.

Conclusion

The preliminary cytotoxicity screening of this compound reveals its potential as a promising scaffold for the development of novel anticancer agents. Its ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations, coupled with its inhibitory effects on key oncogenic signaling pathways like STAT3 and TGF-β, warrants further investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers to build upon in their exploration of this and other natural products for therapeutic applications. Further studies, including in vivo efficacy and detailed mechanistic analyses, are necessary to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to Fungal Polyketide Synthases for Dehydrocurvularin Biosynthesis